Phensuximide - 34367-67-4

Phensuximide

Catalog Number: EVT-7904794
CAS Number: 34367-67-4
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phensuximide is a member of pyrrolidines.
Phensuximide is a member of the succinimide class with anticonvulsant properties. It suppresses the paroxysmal three cycle per second spike and wave EEG pattern associated with lapses of consciousness in petit mal seizures. The frequency of attacks is reduced by depression of nerve transmission in the motor cortex.
Overview

Phensuximide, known by its IUPAC name 1-methyl-3-phenylpyrrolidine-2,5-dione, is classified as a succinimide anticonvulsant. This compound is primarily utilized in the treatment of epilepsy, particularly for managing absence seizures. Phensuximide is characterized by its molecular formula C11H11NO2C_{11}H_{11}NO_2 and a molecular weight of 189.21 g/mol. Its CAS number is 86-34-0, and it appears as a solid with a melting point of approximately 72°C .

Source and Classification

Phensuximide is derived from phenylsuccinic acid or its anhydride through a reaction with methylamine. This compound falls under the category of succinimides, which are known for their anticonvulsant properties. The classification reflects its therapeutic use in controlling seizure activities in patients with epilepsy .

Synthesis Analysis

Methods and Technical Details

Phensuximide can be synthesized using several methods, but the most common involves the reaction of phenylsuccinic acid or its anhydride with methylamine. The reaction typically proceeds under specific conditions to yield high purity and yield of the product.

A typical synthesis procedure includes:

  1. Reagents: Phenylsuccinic acid or its anhydride and methylamine.
  2. Reaction Conditions: The reaction is generally conducted in a solvent such as tetrahydrofuran at elevated temperatures (around 80°C) for optimal yield.
  3. Yield: Reports indicate yields can reach up to 92% under controlled conditions .
Molecular Structure Analysis

Structure and Data

The molecular structure of phensuximide features a pyrrolidine ring with a phenyl group attached to it. The presence of the carbonyl groups contributes to its functional properties.

  • Molecular Formula: C11H11NO2C_{11}H_{11}NO_2
  • Molecular Weight: 189.21 g/mol
  • Melting Point: 72°C
  • Solubility: Approximately 7020 mg/L in water
  • Octanol/Water Partition Coefficient: 0.7, indicating moderate hydrophobicity .
Chemical Reactions Analysis

Reactions and Technical Details

Phensuximide undergoes various chemical reactions that are significant for its pharmacological activity. One notable reaction is the Michael addition, which allows for the synthesis of diverse succinimide derivatives.

Key reactions include:

  • Michael Addition: This reaction involves the addition of nucleophiles to electrophilic maleimides, producing various chiral compounds.
  • Degradation Pathways: Under specific conditions, phensuximide can degrade into other compounds, which may have implications for its therapeutic efficacy .
Mechanism of Action

Phensuximide primarily acts by inhibiting neuronal systems responsible for generating rhythmic electrical activity in the brain, specifically targeting T-type calcium channels. This inhibition leads to reduced neuronal excitability and helps control seizure activities.

Key mechanisms include:

  • Inhibition of Cyclic Nucleotide Accumulation: Phensuximide reduces depolarization-induced accumulation of cyclic adenosine monophosphate and cyclic guanosine monophosphate in brain tissues.
  • Impact on Calcium Channels: By modulating calcium influx through T-type channels, phensuximide effectively stabilizes neuronal membranes during seizure episodes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Phensuximide exhibits several notable physical and chemical properties that influence its behavior as a drug:

PropertyValue
Molecular Weight189.21 g/mol
Physical AppearanceSolid
Melting Point72°C
Solubility7020 mg/L
Octanol/Water Partition Coefficient0.7
Chiral Centers1

These properties are critical for understanding the drug's solubility, bioavailability, and pharmacokinetics .

Applications

Scientific Uses

Phensuximide is primarily utilized in the medical field as an anticonvulsant agent for treating epilepsy. Its effectiveness against absence seizures makes it a valuable option among other antiepileptic drugs.

Additionally, research indicates potential applications in pharmacological studies aimed at exploring new derivatives with enhanced efficacy or reduced side effects. The compound's ability to interact with calcium channels also opens avenues for investigating its effects on cardiovascular health and other neurological conditions .

Historical Development and Pharmacological Classification

Emergence of Succinimide Derivatives in Anticonvulsant Therapy

The development of succinimide derivatives emerged as a strategic response to the limitations of early anticonvulsants like bromides and phenobarbital in managing absence seizures. In the 1940s, researchers explored heterocyclic compounds structurally distinct from barbiturates and hydantoins, leading to the discovery of the anti-absence properties of trimethadione, an oxazolidinedione derivative [4] [7]. While effective against absence seizures, trimethadione’s toxicity profile prompted investigations into bioisosteric replacements. The succinimide nucleus (pyrrolidine-2,5-dione) served as a pharmacologically promising scaffold due to its metabolic stability and synthetic versatility [5] [9].

Structure-activity relationship (SAR) studies in the 1950s revealed that substitutions at the 2- and 3-positions of the succinimide ring modulated both efficacy and seizure-type specificity. Key discoveries included:

  • Alkyl substitutions (methyl, ethyl) at C2 enhanced activity against pentylenetetrazol (PTZ)-induced seizures in rodent models, correlating with clinical efficacy against absence seizures [9] [10].
  • Phenyl substitutions at C2 or C3 shifted activity toward maximal electroshock (MES) models, predictive of utility against focal and tonic-clonic seizures [9].
  • N-methylation generally improved bioavailability but could alter potency depending on substituent size [5].

Table 1: Structural Evolution of Early Anti-Absence Agents

Compound ClassPrototype AgentKey Structural FeaturesPrimary Seizure Target
OxazolidinedionesTrimethadione5,5-Dimethyl substitutionAbsence
SuccinimidesPhensuximide3-Methyl, 2-phenylAbsence/focal
SuccinimidesEthosuximide3-Ethyl, 2-methylAbsence

This SAR work established the succinimide class as a distinct pharmacological entity, with phensuximide (N-methyl-2-phenylsuccinimide) identified as one of the first clinically viable candidates [5] [9].

Chronological Evolution of Phensuximide as a First-Generation Antiepileptic Agent

Phensuximide (Milontin®) was synthesized in the early 1950s via the condensation of phenylsuccinic anhydride with methylamine, yielding the N-methyl-2-phenyl derivative [5] [9]. Preclinical screening demonstrated its unique dual activity:

  • Suppression of PTZ-induced seizures in rodents (indicating anti-absence potential).
  • Moderate efficacy in the MES test (suggesting broader-spectrum utility) [9] [10].

Clinical trials in the late 1950s–early 1960s positioned phensuximide as a first-generation anti-epileptic drug (AED) with specific applications:

  • FDA Approval (1953): Marketed for "minor motor seizures," encompassing absence and myoclonic subtypes [3] [6].
  • Early Monotherapy/Adjunct Use: Initially used as monotherapy for absence seizures or adjunctively with phenobarbital/phenytoin for mixed seizure types [6].
  • Comparative Efficacy: A pivotal 1963 study demonstrated phensuximide reduced seizure frequency in ~50% of patients with absence seizures, though with lower efficacy and higher dropout rates than ethosuximide in long-term use [6].

Despite early promise, phensuximide’s clinical trajectory was hampered by two key factors:

  • Metabolic Instability: Rapid hepatic demethylation to the primary metabolite N-desmethylphensuximide, which exhibited significantly lower and less consistent anticonvulsant activity compared to the active metabolites of methsuximide (N-desmethylmethsuximide) [9] [10].
  • Efficacy Limitations: Recognition that its anti-absence efficacy was inferior and less reliable than ethosuximide (approved 1960), which became the gold standard succinimide for absence epilepsy [1] [3] [5].

Consequently, phensuximide usage declined significantly by the 1970s-1980s, and it is now considered obsolete in modern epilepsy therapy.

Comparative Positioning Within the Succinimide Class

Phensuximide, ethosuximide, and methsuximide constitute the primary succinimide anticonvulsants, sharing a core pyrrolidine-2,5-dione structure but differing critically in substituents, which dictate pharmacology and clinical use.

Table 2: Comparative Analysis of Key Succinimide Anticonvulsants

PropertyPhensuximideMethsuximideEthosuximide
Chemical NameN-methyl-2-phenylsuccinimideN,2-dimethyl-2-phenylsuccinimide3-Ethyl-3-methylpyrrolidine-2,5-dione
R1, R2, R3 (See Fig 1)R1=Ph, R2=CH₃, R3=HR1=Ph, R2=CH₃, R3=CH₃R1=C₂H₅, R2=CH₃, R3=H
Primary Active AgentParent drug (low potency)N-desmethylmethsuximide (high potency)Parent drug
PTZ Model EfficacyModerateModerate-StrongStrong
MES Model EfficacyWeak-ModerateModerate-StrongWeak
Primary Clinical Indication (Historical)Absence ± focalRefractory absence/focalAbsence (1st line)
Molecular Target FocusT-type Ca²⁺ channels (weak), Na⁺ channels?T-type Ca²⁺ channels (moderate), Na⁺ channelsT-type Ca²⁺ channels (strong)

Structural & Pharmacological Differentiation:

  • Phensuximide vs. Ethosuximide: Ethosuximide’s 2-methyl, 3-ethyl alkyl substituents optimize T-type calcium channel blockade in thalamic neurons, the key mechanism for absence seizure control. Phensuximide’s 2-phenyl group introduces minor sodium channel modulation, broadening its spectrum slightly but reducing T-type potency and specificity [1] [3] [9].
  • Phensuximide vs. Methsuximide: Methsuximide (N-methylated) acts largely as a prodrug for N-desmethylmethsuximide, which has potent and sustained activity against both PTZ and MES models due to dual T-type calcium and sodium channel effects. Phensuximide’s N-desmethyl metabolite lacks comparable potency, explaining its weaker clinical performance [9] [10].
  • Pharmacophore Evolution: Ethosuximide emerged as the most selective anti-absence succinimide due to optimal alkyl substituent size enhancing Cav3.2 T-channel affinity. Phensuximide’s phenyl group sterically hindered ideal binding, while methsuximide’s metabolite achieved broader but less specific action [1] [10].

Clinical Positioning:

  • Ethosuximide: Became the cornerstone succinimide for pure absence seizures due to superior efficacy and tolerability [1] [3].
  • Methsuximide: Found niche use in refractory absence or mixed absence-focal epilepsies due to its active metabolite’s broad-spectrum activity [3] [9].
  • Phensuximide: Occupied a transient middle ground with weaker, less reliable efficacy against absence seizures and marginal utility against focal components. Its rapid decline highlights the critical impact of pharmacokinetics (PK) and metabolite activity within structural analogs [5] [6] [9].

Properties

CAS Number

34367-67-4

Product Name

Phensuximide

IUPAC Name

1-methyl-3-phenylpyrrolidine-2,5-dione

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

WLWFNJKHKGIJNW-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(C1=O)C2=CC=CC=C2

Solubility

2.21e+00 g/L

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.